molecular formula C17H24N2O3S B3809184 N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide

N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide

Cat. No.: B3809184
M. Wt: 336.5 g/mol
InChI Key: XPQJEFKDJIYLQU-UHFFFAOYSA-N
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Description

N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MTS-TMP and is a member of the succinimide family. MTS-TMP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been widely researched.

Mechanism of Action

MTS-TMP has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteases. This inhibition leads to changes in gene expression and protein degradation, which can have significant effects on cellular processes. MTS-TMP has also been shown to interact with various proteins, including the estrogen receptor and the androgen receptor.
Biochemical and Physiological Effects:
MTS-TMP has been shown to have various biochemical and physiological effects, including anti-cancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. MTS-TMP has also been shown to have anti-inflammatory activity and has been used in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MTS-TMP has several advantages for use in lab experiments, including its high purity and stability. It is also readily available and relatively easy to synthesize. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on MTS-TMP. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its interactions with other proteins and enzymes and their potential effects on cellular processes. Additionally, further research is needed to fully understand its toxicity and potential side effects.
Conclusion:
In conclusion, MTS-TMP is a chemical compound that has significant potential for use in various scientific research applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been widely researched. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

MTS-TMP has been used in various scientific research applications, including the development of new drugs, chemical biology, and biochemistry. It has been used as a building block for the synthesis of other compounds, including inhibitors of protein-protein interactions. MTS-TMP has also been used in the development of new imaging agents for the detection of cancer cells. Additionally, it has been used in the study of protein-protein interactions and protein-ligand interactions.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-(oxan-2-ylmethyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23-15-8-3-2-7-14(15)19-17(21)10-9-16(20)18-12-13-6-4-5-11-22-13/h2-3,7-8,13H,4-6,9-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQJEFKDJIYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)NCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide
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N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide
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N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide
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N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide
Reactant of Route 5
N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide
Reactant of Route 6
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N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide

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